octahydro-1H-indole-6-sulfonic acid
Overview
Description
Octahydro-1H-indole-6-sulfonic acid is a chemical compound with the molecular formula C8H15NO3S. It contains a total of 29 bonds, including 14 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 sulfonic (thio-/dithio-) acid .
Molecular Structure Analysis
The octahydro-1H-indole-6-sulfonic acid molecule contains a total of 29 bonds. There are 14 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .Scientific Research Applications
Antiviral Applications
Octahydro-1H-indole-6-sulfonic acid derivatives have been explored for their antiviral properties. Indole derivatives, in general, have shown inhibitory activity against influenza A and other viruses . The sulfonic acid group could potentially enhance the solubility and bioavailability of these compounds, making them suitable candidates for antiviral drug development.
Anti-inflammatory Applications
The indole nucleus is a common feature in many synthetic drugs with anti-inflammatory effects . Octahydro-1H-indole-6-sulfonic acid could be utilized in the synthesis of new derivatives with potential anti-inflammatory properties, contributing to the treatment of chronic inflammatory diseases.
Anticancer Research
Indole derivatives have been identified with anticancer activities . The structural complexity of octahydro-1H-indole-6-sulfonic acid might interact with various biological targets, offering a scaffold for developing novel anticancer agents.
Antimicrobial and Antitubercular Activities
The indole core structure is known to possess antimicrobial and antitubercular activities . Octahydro-1H-indole-6-sulfonic acid could serve as a precursor in synthesizing new compounds to combat resistant strains of bacteria and tuberculosis.
Antidiabetic Potential
Research has indicated that indole derivatives can exhibit antidiabetic effects . Octahydro-1H-indole-6-sulfonic acid may be used to synthesize new molecules that could play a role in managing diabetes through modulation of insulin release or glucose metabolism.
Antimalarial Applications
Indole compounds have shown promise in antimalarial research . The unique structure of octahydro-1H-indole-6-sulfonic acid could lead to the development of new antimalarial drugs, especially in the face of increasing drug resistance.
Neuroprotective Effects
Indoles are known to have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases . Octahydro-1H-indole-6-sulfonic acid might be used to create derivatives that protect neuronal cells from damage or degeneration.
Biotechnological Production
Advances in biotechnological production have highlighted the potential of indoles in industrial applications, such as natural colorants or compounds with therapeutic potential . Octahydro-1H-indole-6-sulfonic acid could be produced via microbial fermentation, offering a sustainable route for its synthesis.
Future Directions
Mechanism of Action
Target of Action
Octahydro-1H-indole-6-sulfonic acid, like other indole derivatives, is known to interact with multiple receptors . The indole nucleus is a key component of many synthetic drug molecules, which has led to the development of numerous useful derivatives . .
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Octahydro-1H-indole-6-sulfonic acid may interact with its targets in a manner that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to exhibit antiviral activity, suggesting that they may interfere with viral replication pathways .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives, it is plausible that octahydro-1h-indole-6-sulfonic acid may exert a variety of effects at the molecular and cellular levels .
properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c10-13(11,12)7-2-1-6-3-4-9-8(6)5-7/h6-9H,1-5H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZJFNRYVWVMQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2C1CCN2)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
octahydro-1H-indole-6-sulfonic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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